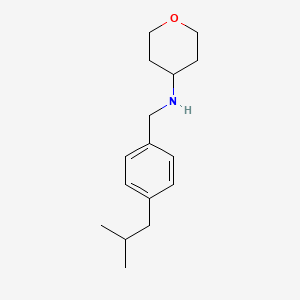

N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine

Description

Properties

IUPAC Name |

N-[[4-(2-methylpropyl)phenyl]methyl]oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-13(2)11-14-3-5-15(6-4-14)12-17-16-7-9-18-10-8-16/h3-6,13,16-17H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLAMWHMLQLVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CNC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Reductive amination between 4-isobutylbenzaldehyde and tetrahydro-2H-pyran-4-amine hydrochloride is the most widely reported method. The process involves imine formation followed by reduction using STAB in dichloromethane (DCM) or dimethylformamide (DMF).

Procedure:

-

Reactants :

-

4-Isobutylbenzaldehyde (1.2 equiv)

-

Tetrahydro-2H-pyran-4-amine hydrochloride (1.0 equiv)

-

Sodium triacetoxyborohydride (2.5 equiv)

-

Diisopropylethylamine (DIPEA, 3.0 equiv)

-

-

Conditions :

-

Solvent: DCM or DMF (0.1–0.5 M)

-

Temperature: Room temperature (20–25°C)

-

Duration: 12–24 hours

-

-

Workup :

-

Quench with saturated NaHCO₃.

-

Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify via preparative TLC (10% MeOH/DCM) or flash chromatography.

-

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 28–75% |

| Purity (LC-MS) | >95% |

| Key Intermediate | Imine (unstable) |

Mechanistic Insight : STAB selectively reduces the in situ-generated imine without affecting other functional groups, making it ideal for sterically hindered substrates.

Borane-Mediated Reduction

Reaction Overview

Borane complexes (e.g., BH₃·THF) offer an alternative for substrates sensitive to acidic conditions. This method is less common but effective for high-steric environments.

Procedure:

-

Reactants :

-

4-Isobutylbenzylamine (1.0 equiv)

-

Tetrahydro-2H-pyran-4-one (1.1 equiv)

-

BH₃·THF (2.0 equiv)

-

-

Conditions :

-

Solvent: Tetrahydrofuran (THF, 0.2 M)

-

Temperature: Reflux (66°C)

-

Duration: 6–8 hours

-

-

Workup :

-

Quench with MeOH, concentrate, and purify via silica gel chromatography (EtOAc/hexane).

-

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (NMR) | >90% |

Advantage : Avoids acidic byproducts, suitable for acid-sensitive substrates.

Catalytic Hydrogenation

Reaction Overview

Catalytic hydrogenation using Raney nickel or palladium/carbon under hydrogen atmosphere is noted for industrial-scale synthesis.

Procedure:

-

Reactants :

-

4-Isobutylbenzyl chloride (1.0 equiv)

-

Tetrahydro-2H-pyran-4-amine (1.5 equiv)

-

Raney nickel (10 wt%)

-

-

Conditions :

-

Solvent: Ethanol/water (3:1)

-

Pressure: 1.1 MPa H₂

-

Temperature: 75°C

-

Duration: 24 hours

-

-

Workup :

-

Filter catalyst, concentrate, and recrystallize (n-butyl alcohol/HCl).

-

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity (GC) | 98–99% |

Scale-Up Note : This method achieves >50% isolation yield at 20 L scale.

Comparison of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| STAB Reductive Amination | 28–75 | >95 | Moderate | High |

| Borane Reduction | 65–70 | >90 | Low | Moderate |

| Catalytic Hydrogenation | 65–72 | 98–99 | High | Low |

Optimization Tips :

-

STAB : Use molecular sieves to absorb water and shift equilibrium toward imine formation.

-

Hydrogenation : Increase H₂ pressure to 1.5 MPa for faster kinetics.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Drug Discovery and Development

N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine serves as a scaffold in drug discovery, particularly for developing compounds targeting various diseases. Its structural characteristics allow for modifications that enhance biological activity.

- Cancer Treatment : The compound has been explored for its potential in synthesizing aminothiazole derivatives, which are known for their anticancer properties. Research indicates that tetrahydropyran derivatives can inhibit cancer cell proliferation effectively .

Neuropharmacology

The compound has shown promise as a dual serotonin/noradrenaline reuptake inhibitor (SNRI). This mechanism is crucial in treating depression and anxiety disorders. Studies have indicated that analogs of tetrahydropyran derivatives can selectively inhibit serotonin and norepinephrine reuptake, providing a pathway for developing new antidepressants .

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyran exhibit antimicrobial properties. The modification of the tetrahydropyran ring can lead to compounds with enhanced activity against various bacterial strains, making them candidates for antibiotic development .

Case Study 1: Cancer Therapeutics

A study focused on the synthesis of aminothiazole compounds using this compound as a precursor showed promising results in inhibiting cancer cell lines. The compounds exhibited IC50 values indicating significant potency against specific cancer types, suggesting their potential as therapeutic agents .

Case Study 2: Antidepressant Development

In a clinical study involving N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, researchers found that these compounds demonstrated effective dual inhibition of serotonin and norepinephrine reuptake with minimal side effects. This suggests that derivatives of tetrahydropyran could be developed into effective antidepressants with favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key Observations:

- The 4-isobutylbenzyl group in the target compound introduces significant steric bulk and hydrophobicity compared to simpler alkyl or aryl substituents (e.g., methyl or benzyl). This may enhance membrane permeability but reduce aqueous solubility.

- Fluorinated analogs (e.g., trifluoromethyl derivatives) exhibit improved metabolic stability due to the electron-withdrawing effects of fluorine .

Biological Activity

N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amine group allows for hydrogen bonding with proteins, while the tetrahydropyran ring can engage in hydrophobic interactions within enzyme active sites. This dual interaction profile suggests potential roles in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro assays revealed the following minimum inhibitory concentrations (MICs):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate its potential as a therapeutic agent in treating bacterial and fungal infections.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. In a carrageenan-induced paw edema model, this compound demonstrated a dose-dependent reduction in edema:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

This suggests that the compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. In neuroblastoma cell lines, the compound was shown to reduce oxidative stress markers and promote cell survival under neurotoxic conditions:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound (10 µM) | 85 |

| Compound (50 µM) | 95 |

These results highlight its potential application in neurodegenerative diseases.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various tetrahydropyran derivatives, including this compound, demonstrating significant activity against resistant strains of bacteria .

- Inflammation Model Research : A recent investigation into the anti-inflammatory properties of this compound showed promising results in reducing inflammation markers in animal models, suggesting its utility in clinical settings for inflammatory disorders .

- Neuroprotection Study : Research published in Neuroscience Letters indicated that treatment with this compound led to increased neuronal survival rates in models of oxidative stress, indicating potential for further development as a neuroprotective agent .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine, and how can reaction conditions be optimized for scalability?

- Methodological Answer : The synthesis typically involves reductive amination between tetrahydro-2H-pyran-4-amine and 4-isobutylbenzaldehyde under hydrogenation conditions. Key considerations include:

- Catalyst selection : Use of palladium on carbon (Pd/C) or Raney nickel for efficient reduction of the imine intermediate .

- Solvent optimization : Polar aprotic solvents like tetrahydrofuran (THF) or methanol enhance reaction homogeneity and yield.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol ensures high purity (>95%) .

Scalability requires temperature control (40–60°C) and inert atmospheres to prevent oxidation of intermediates .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., isobutylbenzyl group integration at δ 0.8–1.2 ppm for methyl protons) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for CHNO: 281.2014) .

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water mobile phases to detect impurities at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from differences in assay conditions or model systems. Strategies include:

- Dose-response standardization : Use log-concentration ranges (e.g., 1 nM–100 µM) to establish EC values across platforms .

- Model validation : Compare results in complementary assays (e.g., LPS-induced TNF-α inhibition in human PBMCs vs. rat pulmonary neutrophilia models) .

- Meta-analysis : Pool data from independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What experimental approaches are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require systematic modifications:

- Core scaffold variation : Substitute the tetrahydro-2H-pyran ring with piperidine or morpholine to assess steric and electronic effects .

- Functional group replacement : Replace the isobutylbenzyl group with fluorinated or heteroaromatic analogs to evaluate lipophilicity and target binding .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PDE4 or CB2 receptors .

Q. How can researchers mitigate challenges in assessing the therapeutic index (TI) of this compound, particularly emetogenic risks?

- Methodological Answer : Emetogenicity can be evaluated using surrogate models:

- Pica feeding in rats : Measure kaolin consumption after dosing; a TI >500 (ratio of emesis D to efficacy D) indicates a favorable profile .

- α-Adrenoceptor anesthesia reversal : Monitor recovery time in mice to quantify CNS side effects .

- Comparative pharmacokinetics : Use LC-MS/MS to correlate plasma exposure (AUC) with adverse effect thresholds .

Data Analysis & Optimization

Q. What strategies are effective for optimizing regioselectivity in substitution reactions involving tetrahydro-2H-pyran-4-amine derivatives?

- Methodological Answer : Regioselectivity depends on steric and electronic factors:

- Protecting groups : Temporarily block the pyran oxygen with tert-butyldimethylsilyl (TBS) to direct substitution to the amine .

- Catalytic control : Use Lewis acids like BF-OEt to stabilize transition states favoring para-substitution on the benzyl group .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) drive thermodynamic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.